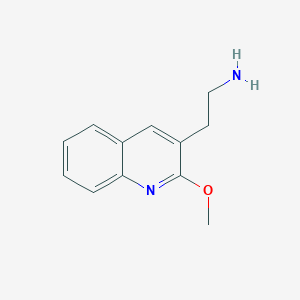

2-(2-Methoxyquinolin-3-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

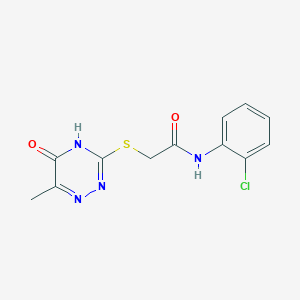

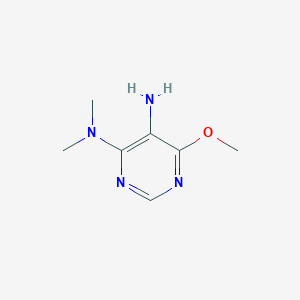

2-(2-Methoxyquinolin-3-yl)ethanamine is a chemical compound with the molecular weight of 202.26 . Its IUPAC name is 2-(2-methoxy-3-quinolinyl)ethanamine . The compound is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound .

Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyquinolin-3-yl)ethanamine is characterized by a quinoline nucleus, which is a nitrogen-containing bicyclic compound . The compound also contains an ethanamine group attached to the quinoline nucleus .Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

2-(2-Methoxyquinolin-3-yl)ethanamine: is a quinoline derivative, a class of compounds known for their significance in medicinal chemistry. Quinolines are integral scaffolds in drug discovery due to their structural versatility and biological activity . This compound, with its methoxy group and ethanamine side chain, may serve as a precursor or intermediate in synthesizing potential therapeutic agents. Its structure could be manipulated to create novel compounds with enhanced pharmacological properties.

Synthesis of Biologically Active Molecules

The compound’s inherent structure allows for various chemical reactions, making it a valuable starting material for synthesizing biologically active molecules . It can undergo reactions such as alkylation, acylation, and nucleophilic substitution, which are fundamental in constructing complex molecules with potential biological activities.

Material Science

In material science, 2-(2-Methoxyquinolin-3-yl)ethanamine could be explored for creating organic compounds with specific optical properties. Quinoline derivatives are known to exhibit fluorescence, which can be utilized in developing materials for optoelectronic devices .

Chemical Synthesis

This compound can be used in various chemical synthesis protocols, including transition metal-catalyzed reactions and green chemistry approaches . These methods aim to construct quinoline scaffolds efficiently and sustainably, minimizing environmental impact.

Analytical Chemistry

Quinoline derivatives can serve as analytical reagents due to their ability to form complexes with metals and other substances . 2-(2-Methoxyquinolin-3-yl)ethanamine might be used in developing new reagents for detecting or quantifying specific ions or molecules in complex mixtures.

Pharmacological Research

Research into the pharmacological effects of quinoline derivatives is ongoing. This compound could be investigated for its potential effects on various biological pathways, contributing to the understanding of disease mechanisms and the development of new treatments .

Propriétés

IUPAC Name |

2-(2-methoxyquinolin-3-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-15-12-10(6-7-13)8-9-4-2-3-5-11(9)14-12/h2-5,8H,6-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFARTORFJCVDSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C=C1CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyquinolin-3-yl)ethanamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2858771.png)

![6-(4-{[4-(4-Methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B2858772.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(2-methoxyphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2858775.png)

![3-(Difluoromethyl)-N-[1-[5-fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2858783.png)

![N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2858789.png)

![3-(2-(cyanomethyl)-1,5-dioxo-1,2-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)-N-isopropylpropanamide](/img/structure/B2858790.png)